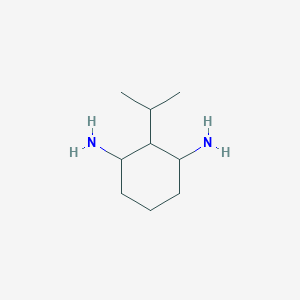
2-Propan-2-ylcyclohexane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propan-2-ylcyclohexane-1,3-diamine, also known as iPr2CND, is a chemical compound that has gained significant interest in scientific research due to its unique properties. It is a chiral diamine that contains two isopropyl groups and a cyclohexane ring, making it a useful building block in organic synthesis.
Aplicaciones Científicas De Investigación
IPr2CND has been widely used in scientific research due to its unique properties. It is a chiral diamine that can be used as a ligand in asymmetric catalysis. It has also been used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials.
Mecanismo De Acción
The mechanism of action of 2-Propan-2-ylcyclohexane-1,3-diamine is not fully understood. However, it is believed to work as a chiral ligand in asymmetric catalysis by forming a complex with a metal catalyst. The resulting complex can then catalyze a chemical reaction, leading to the formation of a chiral product.
Biochemical and physiological effects:
There is limited information on the biochemical and physiological effects of 2-Propan-2-ylcyclohexane-1,3-diamine. However, studies have shown that it is non-toxic and does not have any significant effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Propan-2-ylcyclohexane-1,3-diamine is its chiral nature, which makes it a useful building block in asymmetric catalysis. It is also relatively easy to synthesize and is non-toxic. However, one of the limitations of 2-Propan-2-ylcyclohexane-1,3-diamine is its limited solubility in certain solvents, which can make it difficult to use in certain reactions.
Direcciones Futuras
There are several future directions for the use of 2-Propan-2-ylcyclohexane-1,3-diamine in scientific research. One potential area of research is the development of new catalysts using 2-Propan-2-ylcyclohexane-1,3-diamine as a ligand. Another area of research is the synthesis of new compounds using 2-Propan-2-ylcyclohexane-1,3-diamine as a building block. Additionally, there is potential for the use of 2-Propan-2-ylcyclohexane-1,3-diamine in the development of new materials with unique properties.
Métodos De Síntesis
The synthesis of 2-Propan-2-ylcyclohexane-1,3-diamine can be achieved through a two-step process. First, 2-cyanocyclohexanone is reacted with diisopropylamine in the presence of a catalyst to form the intermediate product, 2-(diisopropylamino)cyclohexanone. This intermediate is then reduced with sodium borohydride to yield 2-Propan-2-ylcyclohexane-1,3-diamine.
Propiedades
Número CAS |
172500-13-9 |
|---|---|
Fórmula molecular |
C9H20N2 |
Peso molecular |
156.27 g/mol |
Nombre IUPAC |
2-propan-2-ylcyclohexane-1,3-diamine |
InChI |
InChI=1S/C9H20N2/c1-6(2)9-7(10)4-3-5-8(9)11/h6-9H,3-5,10-11H2,1-2H3 |
Clave InChI |
VSPTYJFXRZZHOA-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(CCCC1N)N |
SMILES canónico |
CC(C)C1C(CCCC1N)N |
Sinónimos |
1,3-Cyclohexanediamine,2-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



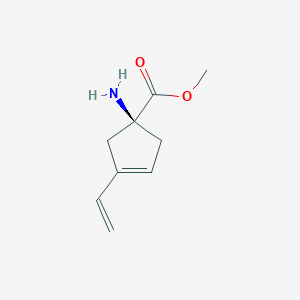
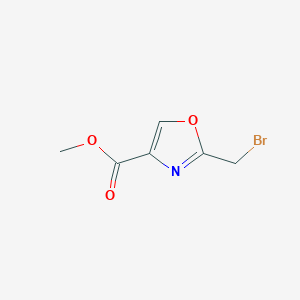
![N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide](/img/structure/B63466.png)
![(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B63469.png)


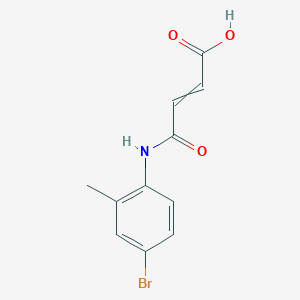

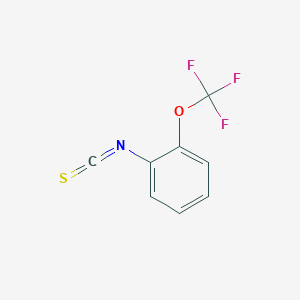
![(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B63485.png)

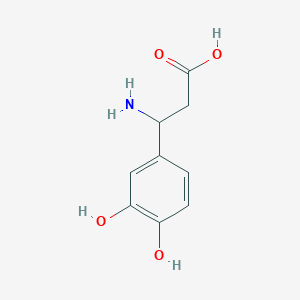

![3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol](/img/structure/B63494.png)